![molecular formula C19H14Cl2N2O4 B2841117 5-{[2-(2,4-Dichlorophenoxy)phenyl]methylidene}-1,3-dimethyl-1,3-diazinane-2,4,6-trione CAS No. 477857-00-4](/img/structure/B2841117.png)
5-{[2-(2,4-Dichlorophenoxy)phenyl]methylidene}-1,3-dimethyl-1,3-diazinane-2,4,6-trione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound, also known by its CAS Number 477857-00-4, has a molecular formula of C19H14Cl2N2O4 and a molecular weight of 405.23. It is a derivative of 1,3-diazinane-2,4,6-trione .
Molecular Structure Analysis
The molecular structure of this compound includes a 1,3-diazinane-2,4,6-trione core with a 2,4-dichlorophenoxyphenyl group attached via a methylene bridge . The InChI code for this compound is 1S/C17H10Cl2N2O4/c18-10-5-6-14 (12 (19)8-10)25-13-4-2-1-3-9 (13)7-11-15 (22)20-17 (24)21-16 (11)23/h1-8H, (H2,20,21,22,23,24) .Applications De Recherche Scientifique
Polymerization Catalysts
Research has led to the development of new polymerization catalysts based on nickel(II) and palladium(II) diimine complexes. These catalysts, which involve ligands derived from aryl boronic acids and 2,6-dibromo aniline through Suzuki cross-coupling, have shown promising results in the polymerization of ethene, indicating potential applications in the synthesis of novel polymers (Schmid et al., 2001).
Supramolecular Structures
The study of supramolecular structures, such as those formed by 2,2-dimethyl-5-[3-(4-methylphenyl)-2-propenylidene]-1,3-dioxane-4,6-dione and its chlorophenyl derivative, provides insight into the weak intermolecular forces that stabilize molecular assemblies. These structures, analyzed through crystallography, offer a foundation for understanding molecular interactions in more complex systems (Low et al., 2002).
Nonlinear Optical Properties
The synthesis and characterization of novel compounds for their third-order nonlinear optical properties have been explored. Compounds such as 4-substituted arylidene-2-[5-(2,6-dichlorophenyl)-3-methyl-1,2-oxazol-4-yl]-1,3-oxazol-5-ones demonstrate significant optical limiting behavior, highlighting their potential in optical and photonic applications (Murthy et al., 2013).
Photophysical Studies
Investigations into the photophysical behavior of specific compounds can lead to the development of new materials with tailored optical properties. For example, the study of 1,2-dicyanobenzene derivatives and their conversion into octasubstituted phthalocyanines opens avenues for creating materials with specific absorption and emission characteristics, useful in dye and pigment applications (Wöhrle et al., 1993).
Synthesis of Novel Compounds
The facile synthesis of new classes of compounds, such as 5-(alkylidene)thiophen-2(5H)-ones, showcases the potential of chemical synthesis in discovering new antimicrobial agents. These compounds have been tested for their ability to reduce biofilm formation by marine bacteria, indicating their relevance in addressing biofouling and microbial resistance issues (Benneche et al., 2011).
Safety and Hazards
Propriétés
IUPAC Name |
5-[[2-(2,4-dichlorophenoxy)phenyl]methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14Cl2N2O4/c1-22-17(24)13(18(25)23(2)19(22)26)9-11-5-3-4-6-15(11)27-16-8-7-12(20)10-14(16)21/h3-10H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMWKPNDEUGELOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=CC2=CC=CC=C2OC3=C(C=C(C=C3)Cl)Cl)C(=O)N(C1=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14Cl2N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

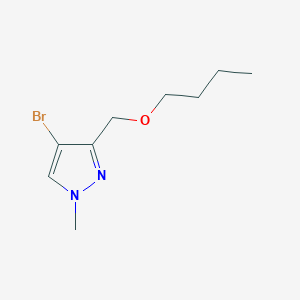
![N-(5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-oxadiazol-2-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2841035.png)
![2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-3-(2-hydroxyethyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2841036.png)
![4-[1-(difluoromethyl)-1H-1,3-benzodiazol-2-yl]aniline](/img/structure/B2841039.png)
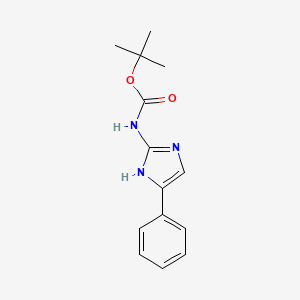

![1-Phenyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-one;hydrochloride](/img/structure/B2841046.png)
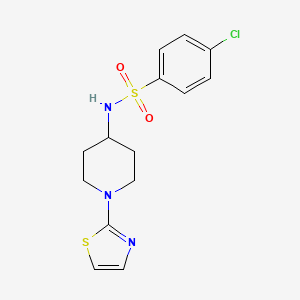
![2-(2-Methoxyphenoxy)-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)acetamide](/img/structure/B2841050.png)
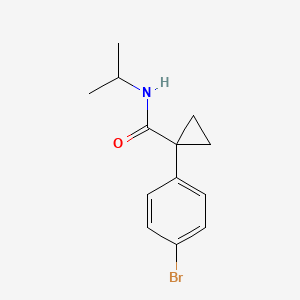
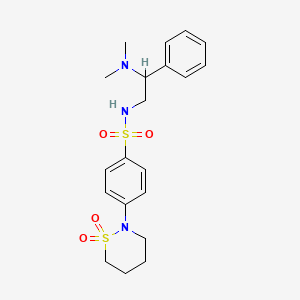
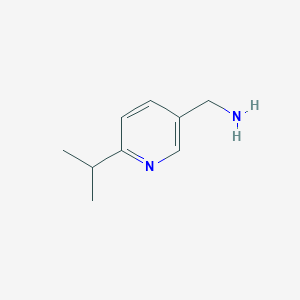
![1-(3-bromophenyl)-3-(4-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2841054.png)
![[3-(Methoxymethyl)pyrrolidin-3-yl]methanol](/img/structure/B2841056.png)